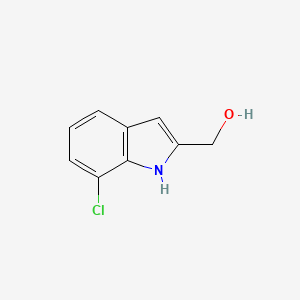

N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Overview

Description

Scientific Research Applications

Synthesis Methods

- An efficient synthesis method for a related compound, 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, was developed, using 2-aminoindan as a starting material. This six-step process achieved a 49% overall yield, highlighting a regioselective Friedel−Crafts acetylation technique (Prashad et al., 2006).

Spectroscopic and Diffractometric Study

- A study on a structurally related compound involved detailed spectroscopic and diffractometric techniques to characterize two polymorphic forms. This research underscores the importance of these techniques in analyzing closely related compounds, offering insights that could be relevant for studying N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (Vogt et al., 2013).

Analytical Chemistry Applications

- A method for determining amino compounds, which might include this compound, uses a condensation reaction with fluorescence detection. This technique could be vital in the analysis and quantification of such compounds in various samples (You et al., 2006).

Radiopharmaceutical Synthesis

- The synthesis of tritium-labeled compounds, including [1,2-3H]ethylamine hydrochloride, demonstrates the applicability of these techniques in preparing radiolabeled versions of similar amines for research and diagnostic purposes (Hong et al., 2008).

Drug Delivery Research

- The synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, including the use of ethyl imidate hydrochlorides, suggests a broader scope for the use of similar hydrochloride amines in drug delivery systems (Bekircan & Bektaş, 2008).

Mechanism of Action

Target of Action

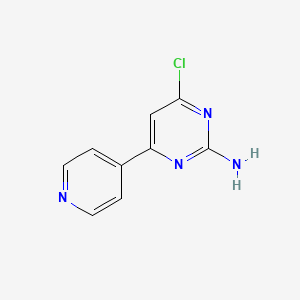

N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as N-2,3-dihydro-1H-inden-2-yl-N-ethylamine hydrochloride, has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist , an Alpha-2A adrenergic receptor agonist , and as a binding agent at the 5-HT1A and 5-HT2A receptors .

Mode of Action

As a norepinephrine reuptake inhibitor, this compound prevents the reabsorption of norepinephrine into pre-synaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to an increased stimulation of post-synaptic neurons, enhancing the overall neurotransmission of norepinephrine .

Result of Action

Its role as a norepinephrine reuptake inhibitor suggests that it may have potential effects on mood regulation, attention, and the body’s stress response .

properties

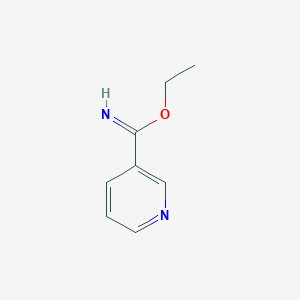

IUPAC Name |

N-ethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-12-11-7-9-5-3-4-6-10(9)8-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAQAFPYZQJTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B3143647.png)

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/structure/B3143677.png)

![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)